molecular formula C15H24N2O3S B2480812 2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953207-08-4

2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2480812
CAS RN: 953207-08-4
M. Wt: 312.43
InChI Key: JAELFRJPBHHFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzenesulfonamide, which is a common moiety in many pharmaceutical drugs due to its bioactive properties . It also contains a methoxy group and a methylpiperidin group, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For example, the methoxy group might undergo substitution reactions, and the amide bond might be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

The compound’s electronic structure makes it interesting for nonlinear optical applications. Computational studies reveal its potential as an NLO material. Researchers explore its second harmonic generation (SHG) capabilities, which are essential for optical devices like frequency doublers and modulators.

Solvent Interaction Studies

Researchers have explored the compound’s behavior in different solvents, including chloroform, water, acetonitrile, ethanol, and DMSO. These studies provide insights into its solubility, stability, and reactivity. Understanding solvent effects is crucial for optimizing its applications in various contexts .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many benzenesulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in pH regulation in the body .

Safety and Hazards

The safety and hazards of a compound depend on its toxicity and reactivity. Proper safety measures should be taken when handling any chemical compound .

Future Directions

Future research on this compound might involve studying its biological activity, optimizing its synthesis, and improving its physical and chemical properties .

properties

IUPAC Name

2-methoxy-5-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12-4-5-14(20-3)15(10-12)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELFRJPBHHFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.